3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile
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Overview
Description
3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are often explored for their potential medicinal properties
Preparation Methods
The synthesis of 3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with phenacyl bromide in the presence of a base, followed by cyclization to form the thiazine ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The phenyl ring and other positions on the thiazine ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of bacteria or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile can be compared with other similar compounds, such as:
3-Oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-dione: This compound is known for its herbicidal activity and inhibition of protoporphyrinogen oxidase. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H10N2OS |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
3-oxo-4-phenyl-1,4-benzothiazine-7-carbonitrile |
InChI |
InChI=1S/C15H10N2OS/c16-9-11-6-7-13-14(8-11)19-10-15(18)17(13)12-4-2-1-3-5-12/h1-8H,10H2 |
InChI Key |
DYSSIONGHSKOFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C(S1)C=C(C=C2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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